1-[2-[[(1-Methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol
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Overview
Description
1-[2-[[(1-Methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is a complex organic compound that features a pyrazole ring, a piperidine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[(1-Methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: This step involves the nucleophilic substitution reaction where the piperidine ring is introduced.
Formation of the phenoxy group: This can be done through etherification reactions where the phenol derivative is reacted with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[(1-Methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[2-[[(1-Methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-[[(1-Methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- (2-[4-Methylpyrazol-1-yl]phenyl)platinum (II)
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
1-[2-[[(1-Methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[2-[[(1-methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O2/c1-19(2)27(15-20-13-24-25(3)14-20)16-21-9-5-6-10-23(21)29-18-22(28)17-26-11-7-4-8-12-26/h5-6,9-10,13-14,19,22,28H,4,7-8,11-12,15-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWIKKXINVVJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1OCC(CN2CCCCC2)O)CC3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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